molecular formula C16H18O4 B14246207 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 439900-95-5

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol

Katalognummer: B14246207
CAS-Nummer: 439900-95-5
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: RSTDNUBRTQLVBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of (3-(benzyloxy)-5-methoxyphenyl)methanol with 3-benzyloxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then subjected to hydrogenation to remove the benzyl protecting groups, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as focal adhesion kinase (FAK). By inhibiting FAK, the compound can disrupt signaling pathways that are crucial for cancer cell migration and invasion. This inhibition leads to reduced cancer cell proliferation and metastasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol apart from similar compounds is its dual hydroxyl and methoxy functional groups, which contribute to its unique biological activities and chemical reactivity. Its ability to inhibit focal adhesion kinase specifically makes it a promising candidate for cancer research and therapeutic applications .

Eigenschaften

CAS-Nummer

439900-95-5

Molekularformel

C16H18O4

Molekulargewicht

274.31 g/mol

IUPAC-Name

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C16H18O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI-Schlüssel

RSTDNUBRTQLVBF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)O)CCC2=C(C(=CC=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.